(2R,3S,4R)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol
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Overview
Description
(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol is a chiral organic compound that features a pyrrolidine ring with hydroxyl and hydroxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino acids or other chiral precursors.
Cyclization: The formation of the pyrrolidine ring is achieved through cyclization reactions, often involving nucleophilic substitution or cycloaddition reactions.
Functional Group Introduction: Hydroxyl and hydroxyethyl groups are introduced through selective functionalization reactions, such as oxidation or reduction.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that maximize yield and minimize cost. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Green Chemistry: Employing environmentally friendly solvents and reagents to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol: Unique due to its specific stereochemistry and functional groups.
Other Pyrrolidine Derivatives: Compounds with similar ring structures but different substituents.
Chiral Alcohols: Compounds with similar hydroxyl and hydroxyethyl groups but different core structures.
Uniqueness
The uniqueness of (2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3S,4R)-2-[(1R)-1-hydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3(8)5-6(10)4(9)2-7-5/h3-10H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
InChI Key |
HVRWFMCLXNLOCH-KVTDHHQDSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]([C@@H](CN1)O)O)O |
Canonical SMILES |
CC(C1C(C(CN1)O)O)O |
Origin of Product |
United States |
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